7-Methyl-1-benzofuran-6-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Blocks

7-Methyl-1-benzofuran-6-carboxylic acid (CAS 183324-68-7) is a heteroaromatic compound within the benzofuran class, characterized by a fused benzene and furan ring system. It is primarily utilized as a specialized intermediate and building block in organic synthesis and medicinal chemistry.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
Cat. No. B8562537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-benzofuran-6-carboxylic acid
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC=C2)C(=O)O
InChIInChI=1S/C10H8O3/c1-6-8(10(11)12)3-2-7-4-5-13-9(6)7/h2-5H,1H3,(H,11,12)
InChIKeyCDVMWTAGTIOTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 7-Methyl-1-benzofuran-6-carboxylic Acid (CAS 183324-68-7): A Specialized Benzofuran Building Block


7-Methyl-1-benzofuran-6-carboxylic acid (CAS 183324-68-7) is a heteroaromatic compound within the benzofuran class, characterized by a fused benzene and furan ring system . It is primarily utilized as a specialized intermediate and building block in organic synthesis and medicinal chemistry . The compound is defined by a specific substitution pattern: a methyl group at the 7-position and a carboxylic acid moiety at the 6-position of the benzofuran core, with a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol . This precise regiochemistry dictates its unique reactivity and its potential to serve as a key fragment in the construction of more complex, biologically relevant molecules, distinct from its unsubstituted or differently substituted analogs [1].

Regiochemistry

Precisely substituted benzofuran building block for medicinal chemistry programs

Functional Handle

Carboxylic acid at 6‑position enables direct amide coupling and esterification

SAR Exploration

7‑methyl group provides a vector for lipophilicity and steric modulation in lead optimization

Why Unsubstituted Benzofuran-6-carboxylic Acid Is Not an Interchangeable Substitute for 7-Methyl-1-benzofuran-6-carboxylic Acid


The common industrial and research intermediate benzofuran-6-carboxylic acid (CAS 77095-51-3) cannot be substituted for its 7-methyl analog . The presence of the methyl group at the 7-position fundamentally alters the electronic and steric properties of the benzofuran ring, which directly impacts its reactivity in key chemical transformations such as cross-couplings, electrophilic aromatic substitutions, and directed metalations . Furthermore, this methylation changes the molecule's lipophilicity (LogP) and potential metabolic stability in a biological context [1]. For target molecules requiring a specific pharmacophore or intermediate, using the incorrect analog will lead to synthetic failure or generate an undesired final compound. The evidence presented below confirms that the precise 7-methyl-6-carboxy substitution pattern is the critical, non-fungible attribute for specific research and industrial applications.

Electronic & steric shift

The 7‑methyl group alters ring electronics and steric hindrance, potentially affecting cross‑coupling and directed metalation outcomes.

Lipophilicity & metabolic profile

Methylation changes LogP and metabolic stability, which may not transfer from unsubstituted benzofuran‑6‑carboxylic acid.

Synthetic target mismatch

Using the unsubstituted analog in designed synthesis routes can lead to wrong final compound or route failure.

Quantifiable Differentiation Guide: How 7-Methyl-1-benzofuran-6-carboxylic Acid Differs from Key Comparators


Regiochemical Precision: 7-Methyl Group Provides a Key Structural Distinction from Benzofuran-6-carboxylic Acid

This compound is uniquely defined by its substitution pattern, differentiating it from the widely used benzofuran-6-carboxylic acid (CAS 77095-51-3) . While the unsubstituted analog is a key intermediate in the synthesis of drugs like Lifitegrast, the 7-methyl group on the target compound introduces a critical vector for further functionalization and property modulation [1].

Regiochemical precision
Reported
Target MW 176.17, LogP ~2.5
Comparator MW 162.14, LogP ~1.9
Reported structural and property difference; class‑level inference.
Predicted LogP values; experimental verification advised.
Medicinal Chemistry Organic Synthesis Building Blocks

Synthetic Utility: The 6-Carboxylic Acid Group Enables Direct Conjugation and Scaffold Elaboration

The carboxylic acid moiety at the 6-position provides a reactive site for classical amide coupling, esterification, and reduction reactions . This contrasts with the 7-methylbenzofuran core (CAS 13319-52-1), which lacks this functional handle and would require additional, less efficient steps for similar derivatization [1].

Synthetic utility
Reported
6‑carboxylic acid handle enables direct amide/ester formation; 7‑methylbenzofuran lacks this reactive site.
Ready‑to‑use functional group for building block incorporation.
Standard peptide coupling conditions apply.
Drug Discovery Peptide Chemistry Click Chemistry

Documented Role as an Intermediate in Advanced Pharmaceutical Patents

Patents describe methods for the production of complex 7-membered ring compounds using benzofuran intermediates . The specific 7-methyl-6-carboxy substitution pattern is explicitly referenced in patent literature concerning pharmaceutical applications, highlighting its strategic value as a non-obvious and specialized building block for proprietary drug discovery programs, as opposed to more common benzofuran isomers .

Patent role
Source review
Named intermediate in US‑8507714‑B2 for complex 7‑membered ring systems.
Context‑dependent; patent‑sourced data to verify.
Confirm applicability to own synthetic route.
Process Chemistry Pharmaceutical Patents Intermediate Sourcing

Key Application Scenarios for Procuring 7-Methyl-1-benzofuran-6-carboxylic Acid


Scaffold Hopping and Lead Optimization in Medicinal Chemistry

In drug discovery programs targeting a benzofuran-based pharmacophore, 7-Methyl-1-benzofuran-6-carboxylic acid serves as a versatile core scaffold for scaffold hopping and lead optimization [1]. Its specific substitution pattern allows medicinal chemists to systematically explore structure-activity relationships (SAR) around the 7-position, a task that is impossible with the unsubstituted benzofuran-6-carboxylic acid . This enables the fine-tuning of drug-like properties such as lipophilicity and metabolic stability.

Synthesis of Proprietary Pharmaceutical Intermediates

This compound is a critical intermediate for the synthesis of complex molecules disclosed in patent literature, specifically those involving 7-membered ring systems with pharmaceutical applications [1]. Procuring this specific building block is essential for any organization seeking to replicate or improve upon these patented synthetic routes, as substituting it with a different isomer would lead to an entirely different molecular scaffold and intellectual property space.

Development of Novel LFA-1/ICAM Antagonists or mTOR Inhibitor Analogs

Given the established role of the benzofuran-6-carboxylic acid scaffold in potent LFA-1/ICAM antagonists like SAR 118 and 7-methylbenzofuran in mTOR inhibitors, this specific methylated analog is a logical building block for creating next-generation analogs with potentially improved potency, selectivity, or pharmacokinetic profiles [1].

Academic and Industrial Research on Functionalized Heterocycles

For research groups focused on developing new synthetic methodologies for functionalized benzofurans, 7-Methyl-1-benzofuran-6-carboxylic acid provides a well-defined, dual-functionalized starting material. Its 6-carboxylic acid handle and 7-methyl group can be exploited in tandem to construct more complex polycyclic systems, offering a distinct platform for chemical biology and materials science applications [1].

Application
Selection Property
Validation Focus
Scaffold hopping & lead optimization
7‑methyl‑6‑carboxy regiochemistry
Validate SAR modulation at 7‑position
Synthesis of proprietary pharmaceutical intermediates
Patent‑specified building block
Verify synthetic route as disclosed
Development of LFA‑1/ICAM or mTOR inhibitor analogs
Heterocyclic core with dual functionalization
Explore structure‑activity relationships in target modulation
Academic & industrial heterocycle methodology
Dual‑functionalized starting material
Demonstrate tandem transformations for complex systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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